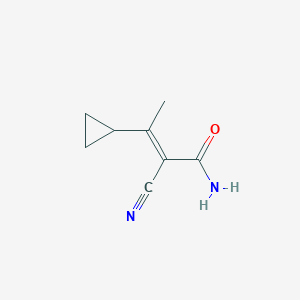![molecular formula C12H23NO2 B14802349 N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)
N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decane ring system, which includes an oxaspiro moiety and an amine functional group. The compound’s molecular structure and properties make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory-scale preparations, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine can undergo various types of chemical reactions, including:
Nucleophilic Addition: The amine group can participate in nucleophilic addition reactions with aldehydes and ketones to form imines and enamines.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the amine group, to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and various electrophiles. Reaction conditions typically involve the use of acid or base catalysts to facilitate the formation of imines or enamines .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with aldehydes can yield imines, while reactions with ketones can produce enamines .
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and participate in nucleophilic addition reactions, which can modulate the activity of enzymes and receptors in biological systems . The spirocyclic structure may also influence the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine include:
- 8-oxa-2-azaspiro[4.5]decan-9-amine
- 1-thia-4,8-diazaspiro[4.5]decan-3-one
- 3-(hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl
Uniqueness
This compound is unique due to its specific combination of a spiro[4.5]decane ring system with an oxaspiro moiety and an amine functional group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H23NO2 |
|---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine |
InChI |
InChI=1S/C12H23NO2/c1-14-9-7-13-11-4-8-15-12(10-11)5-2-3-6-12/h11,13H,2-10H2,1H3 |
InChI-Schlüssel |
XGMMMSZKUGNYAB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1CCOC2(C1)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)

![N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide](/img/structure/B14802297.png)
![(S)-12-((R)-10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14802305.png)

![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B14802314.png)
![4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)

![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]pentanediamide](/img/structure/B14802332.png)


